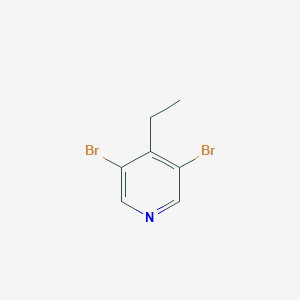

3,5-Dibromo-4-ethylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-dibromo-4-ethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2N/c1-2-5-6(8)3-10-4-7(5)9/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKKOFWBLQLWAEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NC=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625162 | |

| Record name | 3,5-Dibromo-4-ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125419-80-9 | |

| Record name | 3,5-Dibromo-4-ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 3,5-Dibromo-4-ethylpyridine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific data on 3,5-Dibromo-4-ethylpyridine is exceptionally limited. This guide provides the available information for the specified compound and, for comparative purposes, includes data on the closely related analog, 3,5-Dibromo-4-methylpyridine. This information should be used as a reference point, and it is crucial to note that the properties of the methyl analog are not directly transferable to the ethyl derivative.

Core Chemical Properties

A comprehensive summary of the known and predicted chemical properties for this compound is presented below. Due to the scarcity of experimental data for the ethyl derivative, some properties remain unavailable. For comparison, the corresponding data for 3,5-Dibromo-4-methylpyridine are included.

Table 1: Core Chemical Properties

| Property | This compound | 3,5-Dibromo-4-methylpyridine |

| CAS Number | 125419-80-9[1] | 3430-23-7 |

| Molecular Formula | C₇H₇Br₂N | C₆H₅Br₂N[2] |

| Molecular Weight | 264.95 g/mol | 250.92 g/mol [2] |

| Appearance | Data Not Available | White to off-white crystalline powder[3] |

| Melting Point | Data Not Available | 72-76 °C[3] |

| Boiling Point | Data Not Available | 243.0 ± 35.0 °C (Predicted)[2] |

| Density | Data Not Available | 1.911 ± 0.06 g/cm³ (Predicted)[2] |

| Solubility | Data Not Available | Soluble in ethanol, ether, and chloroform[3] |

Synthesis and Reactivity

Synthesis of 3,5-Dibromo-4-substituted Pyridines

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, the synthesis of the analogous 3,5-Dibromo-4-methylpyridine can provide insights into a potential synthetic route. The synthesis of such compounds often involves the bromination of a corresponding 4-substituted pyridine.

A general approach for the synthesis of 3,5-dihalo-4-alkylpyridines may involve the lithiation of 3,5-dibromopyridine followed by reaction with an appropriate electrophile (e.g., ethyl iodide for the target compound).

General Synthetic Workflow:

References

3,5-Dibromo-4-ethylpyridine CAS number and properties

For the attention of Researchers, Scientists, and Drug Development Professionals.

Core Compound Identification

This document details the chemical and physical properties, synthesis, and potential applications of 3,5-Dibromo-4-methylpyridine, a key intermediate in organic synthesis.

| Identifier | Data |

| Compound Name | 3,5-Dibromo-4-methylpyridine |

| Synonyms | 3,5-Dibromo-4-picoline |

| CAS Number | 3430-23-7[1] |

| Molecular Formula | C₆H₅Br₂N[1] |

| Molecular Weight | 250.92 g/mol [1] |

| Chemical Structure | (See Figure 1) |

Physicochemical Properties

The following table summarizes the key physicochemical properties of 3,5-Dibromo-4-methylpyridine. These values are crucial for handling, storage, and application in experimental settings.

| Property | Value | Source |

| Appearance | White to off-white crystalline powder or solid.[1][2] | ChemBK, Pipzine Chemicals, TCI |

| Melting Point | 104-107 °C[1] | ChemBK |

| Boiling Point (Predicted) | 243.0 ± 35.0 °C[1] | ChemBK |

| Density (Predicted) | 1.911 ± 0.06 g/cm³[1] | ChemBK |

| Solubility | Soluble in organic solvents like ethanol, ether, and chloroform; low solubility in water.[1][2] | ChemBK, Pipzine Chemicals |

| Vapor Pressure (25 °C) | 0.0513 mmHg[1] | ChemBK |

| Refractive Index (Predicted) | 1.593[1] | ChemBK |

| Flash Point | 100.7 °C[1] | ChemBK |

Synthesis Protocol

A common laboratory-scale synthesis of 3,5-Dibromo-4-methylpyridine involves the directed ortho-metalation of 3,5-dibromopyridine followed by alkylation.[3]

Experimental Protocol:

-

Preparation of Lithium Diisopropylamide (LDA): A solution of n-butyllithium (1.6 N in hexane, 16 ml) is added dropwise to a solution of diisopropylamine (3.6 ml, 1.02 equiv.) in anhydrous tetrahydrofuran (THF, 145 ml) at -10°C under an argon atmosphere.[3]

-

Lithiation of 3,5-Dibromopyridine: The reaction mixture is cooled to -78°C. A solution of 3,5-dibromopyridine (5.92 g, 25 mmol) in THF (200 ml), also cooled to -78°C, is added dropwise to the LDA solution.[3] The mixture is stirred for 30 minutes at this temperature.[3]

-

Alkylation: Methyl iodide (2.17 ml, 1.4 equiv.) is added dropwise to the reaction mixture.[3] Stirring is continued for 2 hours at -78°C.[3]

-

Quenching and Extraction: The reaction is quenched by adding a saturated aqueous solution of ammonium chloride (120 ml).[3] After evaporating the solvents, the residue is extracted with ethyl acetate. The combined organic phases are washed with brine, dried over magnesium sulfate, and the solvent is evaporated.[3]

-

Purification: The resulting yellow solid is triturated with ethyl acetate and filtered. The filtrate is concentrated and the residue is purified by column chromatography on silica gel using a petroleum ether/ethyl acetate (97.5/2.5) mixture as the eluent to yield the final product as a white solid.[3]

Synthesis Workflow Diagram:

Applications in Research and Drug Development

Halogenated pyridines are valuable building blocks in medicinal chemistry due to their ability to participate in various cross-coupling reactions, allowing for the introduction of diverse functional groups. 3,5-Dibromo-4-methylpyridine serves as a key intermediate in the synthesis of more complex molecules with potential biological activity.[2]

Potential Applications:

-

Intermediate for Active Pharmaceutical Ingredients (APIs): The pyridine core is a common scaffold in many pharmaceutical compounds. The bromo-substituents at the 3 and 5 positions provide reactive handles for further chemical modifications.

-

Fragment-Based Drug Discovery: This compound can be used as a fragment in screening campaigns to identify initial hits for novel drug targets.

-

Synthesis of Novel Materials: Pyridine derivatives are also explored in the development of materials with specific electronic or optical properties.[2]

Logical Relationship Diagram:

Safety and Handling

3,5-Dibromo-4-methylpyridine is considered harmful if swallowed, and causes skin and eye irritation.[1] It may also cause respiratory irritation.

Precautionary Measures:

-

Wear suitable protective clothing, gloves, and eye/face protection.[1]

-

Use in a well-ventilated area.[1]

-

Avoid breathing dust and vapors.[1]

-

Keep away from ignition sources and oxidizing agents.[1]

-

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

This document is intended for informational purposes for qualified professionals and does not constitute a comprehensive safety data sheet. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

An In-depth Technical Guide to the Physical Properties of 3,5-Dibromo-4-ethylpyridine

Disclaimer: Publicly available experimental data on the physical properties of 3,5-Dibromo-4-ethylpyridine is limited. This guide provides a detailed overview of the physical properties of the closely related and well-documented analogue, 3,5-Dibromo-4-methylpyridine , which can serve as a valuable proxy for researchers, scientists, and drug development professionals. The experimental protocols and data presented herein largely pertain to this methyl analogue and should be considered as an estimation for the ethyl derivative.

Physicochemical Properties of 3,5-Dibromo-4-methylpyridine

The physical and chemical characteristics of 3,5-Dibromo-4-methylpyridine are crucial for its application in organic synthesis and drug design. These properties dictate its behavior in various solvents, its reactivity, and its potential for purification. A summary of its key physical properties is presented below.

Data Presentation: Physical Properties of 3,5-Dibromo-4-methylpyridine

| Property | Value | Notes |

| Molecular Formula | C6H5Br2N | |

| Molecular Weight | 250.92 g/mol | [1][2][3][4] |

| Appearance | White to off-white crystalline solid | [1][5] |

| Melting Point | 104-107 °C | [3][5] |

| Boiling Point | 243.0 ± 35.0 °C (Predicted) | [3][5] |

| Density | 1.911 ± 0.06 g/cm³ (Predicted) | [3][5] |

| Solubility in Water | Poor | [1] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform, dichloromethane | [1][5] |

| pKa | 1.17 ± 0.28 (Predicted) | [5] |

| Flash Point | 100.7 °C | [3][5] |

| Refractive Index | 1.593 (Predicted) | [3][5] |

Experimental Protocols

Detailed experimental methodologies are essential for the replication of results and the synthesis of target compounds. The following section outlines a common protocol for the synthesis of 3,5-dibromo-4-alkylpyridines, which can be adapted for the preparation of this compound.

Synthesis of 3,5-Dibromo-4-alkylpyridines

A prevalent method for the synthesis of 3,5-dibromo-4-alkylpyridines involves the directed ortho-metalation of 3,5-dibromopyridine, followed by alkylation. The following protocol for the synthesis of 3,5-Dibromo-4-methylpyridine can be modified for the ethyl analogue by substituting methyl iodide with a suitable ethylating agent, such as ethyl iodide or diethyl sulfate.

Experimental Protocol: Synthesis of 3,5-Dibromo-4-methylpyridine [6]

-

Preparation of Lithium Diisopropylamide (LDA): In a round-bottom flask under an inert atmosphere (e.g., argon), a solution of diisopropylamine (1.02 equivalents) in anhydrous tetrahydrofuran (THF) is cooled to -10 °C. To this solution, n-butyllithium in hexane (1.6 N) is added dropwise, and the mixture is stirred for 30 minutes to generate LDA.

-

Metalation of 3,5-Dibromopyridine: The reaction mixture is then cooled to -78 °C. A solution of 3,5-dibromopyridine (1 equivalent) in anhydrous THF, also pre-cooled to -78 °C, is added dropwise to the LDA solution. The resulting mixture is stirred for 30 minutes at -78 °C to facilitate the formation of the 4-lithiated intermediate.

-

Alkylation: Methyl iodide (1.4 equivalents) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for an additional 2 hours at this temperature. For the synthesis of this compound, ethyl iodide would be used in place of methyl iodide.

-

Quenching and Extraction: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The solvents are removed under reduced pressure, and the residue is extracted with ethyl acetate. The organic layer is washed with brine, dried over magnesium sulfate, and the solvent is evaporated.

-

Purification: The crude product is purified by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (e.g., 97.5:2.5) to yield the pure 3,5-Dibromo-4-methylpyridine as a white solid.[6]

Mandatory Visualizations

Synthesis Workflow for 3,5-Dibromo-4-alkylpyridines

Caption: Synthetic pathway for 3,5-Dibromo-4-alkylpyridines.

References

- 1. 3,5-Dibromo-4-methylpyridine | CAS 4182-99-6 | Chemical Properties, Safety Data, Uses & Suppliers in China [pipzine-chem.com]

- 2. 3,5-Dibromo-4-methylpyridine | VSNCHEM [vsnchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CAS 3430-23-7 | 3,5-Dibromo-4-methylpyridine - Synblock [synblock.com]

- 5. chembk.com [chembk.com]

- 6. 3,5-Dibromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 3,5-Dibromo-4-methylpyridine

Molecular Structure and Properties

3,5-Dibromo-4-methylpyridine is a halogenated pyridine derivative. The pyridine ring, a foundational structure in many biologically active compounds, is substituted with two bromine atoms at positions 3 and 5, and a methyl group at position 4. This substitution pattern significantly influences the molecule's chemical reactivity and physical properties.

The molecular structure of 3,5-Dibromo-4-methylpyridine is depicted in the diagram below:

Caption: Molecular structure of 3,5-Dibromo-4-methylpyridine.

Quantitative Data Summary

The key physicochemical properties of 3,5-Dibromo-4-methylpyridine are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C6H5Br2N[1][2][3] |

| Molecular Weight | 250.92 g/mol [2][3] |

| Appearance | White to light yellow crystalline powder.[4] |

| Melting Point | 104-107 °C[1] |

| Boiling Point | 243.0 ± 35.0 °C (Predicted)[1] |

| Density | 1.911 ± 0.06 g/cm³ (Predicted)[1] |

| Flash Point | 100.7 °C[1] |

| Vapor Pressure | 0.0513 mmHg at 25 °C[1] |

| Refractive Index | 1.593[1] |

| Solubility | Soluble in organic solvents like ethanol, ether, and chloroform; low solubility in water.[1][4] |

Experimental Protocols: Synthesis of 3,5-Dibromo-4-methylpyridine

The following is a detailed methodology for the synthesis of 3,5-Dibromo-4-methylpyridine, as adapted from cited literature.[2] This protocol involves the directed ortho-metalation of 3,5-dibromopyridine followed by methylation.

Materials and Reagents:

-

3,5-Dibromopyridine

-

n-Butyllithium (n-BuLi) in hexane (1.6 N)

-

Diisopropylamine

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel

-

Petroleum ether

Experimental Procedure:

-

Preparation of Lithium Diisopropylamide (LDA):

-

To a solution of diisopropylamine (3.6 mL, 1.02 equiv.) in anhydrous THF (145 mL) maintained at -10 °C under an argon atmosphere, add a 1.6 N solution of n-butyllithium in hexane (16 mL) dropwise.

-

-

Lithiation of 3,5-Dibromopyridine:

-

Cool the freshly prepared LDA solution to -78 °C.

-

In a separate flask, dissolve 3,5-dibromopyridine (5.92 g, 25 mmol) in THF (200 mL) and cool the solution to -78 °C.

-

Add the solution of 3,5-dibromopyridine dropwise to the LDA solution at -78 °C.

-

Stir the reaction mixture for 30 minutes at this temperature.

-

-

Methylation:

-

To the reaction mixture, add methyl iodide (2.17 mL, 1.4 equiv.) dropwise at -78 °C.

-

Continue stirring for 2 hours at -78 °C.

-

-

Quenching and Extraction:

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl (120 mL).

-

Allow the mixture to warm to room temperature and evaporate the solvents.

-

Extract the residue with EtOAc.

-

Wash the organic phase with brine, dry it over MgSO₄, and evaporate the solvent.

-

-

Purification:

-

The resulting yellow solid is taken up in EtOAc and the suspension is filtered.

-

The filtrate is evaporated, and the residue is purified by chromatography on silica gel.

-

Elution is carried out with a petroleum ether/EtOAc (97.5/2.5) mixture to yield the final product as a white solid (1.67 g).

-

Experimental Workflow Diagram:

Caption: Synthesis workflow for 3,5-Dibromo-4-methylpyridine.

Applications and Safety Information

3,5-Dibromo-4-methylpyridine serves as a crucial intermediate in organic synthesis.[1] Its unique structure makes it a valuable building block for the creation of more complex molecules, particularly in the development of dyes and other functional organic compounds.

Safety Precautions:

-

3,5-Dibromo-4-methylpyridine is considered toxic and may be harmful if inhaled, ingested, or in contact with skin.[1]

-

It can cause irritation to the eyes, respiratory system, and skin.[1]

-

Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1]

-

All work should be conducted in a well-ventilated area, such as a fume hood.

-

Store the compound away from ignition sources and oxidizing agents.[1]

References

Solubility Profile of 3,5-Dibromo-4-ethylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,5-Dibromo-4-ethylpyridine in common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a strong qualitative assessment based on a closely related analogue and details established experimental protocols for determining precise solubility parameters.

Estimated Solubility Profile

Table 1: Estimated Qualitative Solubility of this compound

| Solvent Family | Example Solvents | Estimated Solubility |

| Alcohols | Ethanol, Methanol | Soluble |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble |

| Halogenated | Dichloromethane, Chloroform | Soluble |

| Aromatic | Toluene | Likely Soluble |

| Ketones | Acetone | Likely Soluble |

| Esters | Ethyl acetate | Likely Soluble |

| Nonpolar | Hexane, Cyclohexane | Sparingly Soluble to Insoluble |

| Aqueous | Water | Insoluble/Poorly Soluble |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental procedures can be employed. The following are detailed methodologies for determining the solubility of a solid organic compound like this compound.

General Qualitative Solubility Assessment

This initial test provides a rapid determination of a compound's solubility in various solvents.

Materials:

-

This compound

-

Small test tubes

-

Vortex mixer or shaker

-

Water bath

-

Solvents: Water, 5% HCl (aq), 5% NaOH (aq), and selected organic solvents.

Procedure:

-

Place approximately 25-30 mg of this compound into a small test tube.[2][3]

-

Add 0.75-1 mL of the chosen solvent in small portions.[2][3]

-

Vigorously shake the test tube after each addition.[3]

-

Observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.[2]

-

If the compound is not soluble at room temperature, the test tube can be gently heated in a water bath to observe any change in solubility.[2]

Gravimetric Method for Quantitative Solubility Determination

This method provides a precise measurement of solubility by determining the mass of dissolved solute in a saturated solution.

Materials:

-

This compound

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Oven or vacuum desiccator

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the desired solvent.

-

Seal the vial and place it in a constant temperature shaker bath for an extended period (e.g., 24-48 hours) to ensure the solution reaches equilibrium.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a filtered syringe to avoid transferring any solid particles.

-

Transfer the filtered supernatant to a pre-weighed container.

-

Evaporate the solvent from the supernatant under controlled conditions (e.g., in a fume hood, using a rotary evaporator, or in an oven at a temperature below the compound's boiling/decomposition point).

-

Once the solvent is fully evaporated, weigh the container with the dried solute.

-

Calculate the solubility as the mass of the dissolved solid per volume (or mass) of the solvent (e.g., in g/L or mg/mL).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of the solubility of an organic compound.

Caption: Workflow for Gravimetric Solubility Determination.

Synthesis and Purification Considerations

The synthesis of 4-alkyl-3,5-dibromopyridines often involves the lithiation of 3,5-dibromopyridine followed by reaction with an electrophile. Solvents commonly used in these synthetic procedures, such as tetrahydrofuran (THF) and hexane, can provide an indication of the compound's solubility. The use of ethyl acetate and petroleum ether for extraction and chromatography further suggests solubility in these solvent systems. Given that this compound is a solid, recrystallization from a suitable solvent or solvent mixture would be a standard purification technique, implying that a solvent system exists where its solubility is moderate at elevated temperatures and low at room temperature.

References

An In-depth Technical Guide to the Predicted NMR Spectral Data of 3,5-Dibromo-4-ethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed interpretation of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3,5-Dibromo-4-ethylpyridine. Due to the absence of experimentally acquired spectra in the public domain for this specific compound, this guide utilizes established principles of NMR spectroscopy, including the analysis of substituent chemical shifts (SCS) on the pyridine ring, to forecast the spectral characteristics. The methodologies and predictions contained herein serve as a valuable resource for the identification and characterization of this and structurally related compounds.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts for this compound have been estimated based on the known NMR data of pyridine, 3-bromopyridine, and the anticipated effects of bromine and ethyl substituents on the pyridine nucleus. The following tables summarize the predicted quantitative NMR data.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 | 8.5 - 8.7 | Singlet | - |

| -CH₂- | 2.8 - 3.0 | Quartet | 7.5 |

| -CH₃ | 1.2 - 1.4 | Triplet | 7.5 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2, C-6 | 150 - 153 |

| C-3, C-5 | 118 - 121 |

| C-4 | 145 - 148 |

| -CH₂- | 25 - 28 |

| -CH₃ | 13 - 16 |

Experimental Protocols

The following section outlines a detailed, standardized methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules such as this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) that completely dissolves the sample and has minimal signal overlap with the analyte.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

-

Standard Addition (Optional): For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added. TMS also serves as a chemical shift reference (0 ppm).

NMR Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manual insertion port.

-

Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to maintain a stable magnetic field.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming, which involves adjusting a series of shim coils to maximize the resolution of the NMR signals. This is typically an automated process.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically used.

-

Number of Scans (NS): 8 to 16 scans are usually sufficient for a moderately concentrated sample.

-

Acquisition Time (AQ): Typically 2-4 seconds.

-

Relaxation Delay (D1): A delay of 1-5 seconds between scans is used to allow for the relaxation of the nuclei.

-

Spectral Width (SW): A spectral width of 10-16 ppm is generally adequate for most organic molecules.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments) is used to simplify the spectrum by removing C-H coupling.

-

Number of Scans (NS): A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is common.

-

Spectral Width (SW): A spectral width of 200-240 ppm is typically used.

-

Data Processing

-

Fourier Transform (FT): The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier Transform.

-

Phase Correction: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the signal of the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the relative number of protons corresponding to each signal.

-

Peak Picking: The chemical shifts of the peaks in both ¹H and ¹³C NMR spectra are determined.

Visualization of Spectral Interpretation

The following diagrams illustrate the logical relationships in the NMR spectral interpretation of this compound.

An In-depth Technical Guide to the 1H and 13C NMR Shifts for 3,5-Dibromo-4-ethylpyridine

For Immediate Release

This technical guide provides a detailed analysis of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for the compound 3,5-Dibromo-4-ethylpyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a comprehensive understanding of the structural characterization of this molecule. Due to the absence of publicly available experimental NMR data for this specific compound, this guide utilizes high-quality predicted data to facilitate research and development activities.

Predicted 1H and 13C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions were generated using the NMRDB.org online prediction tool, which employs a database-driven approach to estimate spectral parameters.

Table 1: Predicted 1H NMR Data for this compound (in CDCl3)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 | 8.55 | Singlet | - |

| -CH2- | 2.95 | Quartet | 7.5 |

| -CH3 | 1.25 | Triplet | 7.5 |

Table 2: Predicted 13C NMR Data for this compound (in CDCl3)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2, C-6 | 151.0 |

| C-4 | 149.5 |

| C-3, C-5 | 122.0 |

| -CH2- | 28.0 |

| -CH3 | 14.0 |

Experimental Protocols

This section outlines a standard protocol for the preparation and analysis of a sample of this compound for NMR spectroscopy.

I. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity this compound directly into a clean, dry NMR tube.

-

Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl3), to the NMR tube. CDCl3 is a common choice for a wide range of organic compounds due to its good dissolving power and relatively simple residual solvent signal.

-

Dissolution: Gently vortex or sonicate the NMR tube to ensure the complete dissolution of the sample.

-

Transfer: Carefully transfer the solution into a clean NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

II. NMR Data Acquisition

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Tune and match the probe for both 1H and 13C nuclei.

-

Lock the spectrometer on the deuterium signal of the solvent (CDCl3).

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

1H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 12-15 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

-

-

13C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-8192, due to the lower natural abundance and sensitivity of the 13C nucleus.

-

Temperature: 298 K.

-

III. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase correct the resulting spectra.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl3 (δ = 7.26 ppm for 1H and δ = 77.16 ppm for 13C).

-

Integrate the signals in the 1H spectrum.

-

Pick the peaks in both 1H and 13C spectra to determine their chemical shifts.

Visualization of NMR Data-Structure Correlation

The following diagram illustrates the logical relationship between the chemical structure of this compound and its predicted 1H and 13C NMR chemical shifts.

Caption: Correlation of the molecular structure of this compound with its predicted 1H and 13C NMR signals.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mass Spectrometry Fragmentation of 3,5-Dibromo-4-ethylpyridine

This technical guide provides a detailed overview of the anticipated mass spectrometry fragmentation of this compound. Due to the absence of specific experimental mass spectra for this compound in the available literature, this guide is based on the well-established principles of mass spectrometry and the known fragmentation patterns of substituted pyridines, halogenated aromatic compounds, and molecules containing ethyl groups.[1][2][3] The information presented herein serves as a predictive framework for researchers working with this and structurally related molecules.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (79Br and 81Br occur in an approximate 1:1 ratio). This will result in three peaks for the molecular ion (M, M+2, M+4) with relative intensities of roughly 1:2:1.[4] The primary fragmentation pathways are predicted to involve the loss of the ethyl substituent and bromine atoms.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (based on 79Br) | m/z (Isotopologues) | Proposed Fragment Ion | Formula of Fragment | Notes |

| 263 | 265, 267 | [M]+• | [C7H7Br2N]+• | Molecular ion. The isotopic pattern (1:2:1) is characteristic of two bromine atoms. |

| 248 | 250, 252 | [M - CH3]+ | [C6H4Br2N]+ | Loss of a methyl radical from the ethyl group, a common fragmentation for ethyl-substituted aromatics.[1] |

| 234 | 236, 238 | [M - C2H5]+ | [C5H2Br2N]+ | Loss of the entire ethyl radical. |

| 184 | 186 | [M - Br]+ | [C7H7BrN]+ | Loss of a bromine radical. |

| 156 | 158 | [M - Br - C2H4]+ | [C5H3BrN]+ | Loss of a bromine radical followed by the elimination of ethene. |

| 155 | 157 | [M - HBr - HCN]+• | [C6H5Br]+• | Potential ring fragmentation pathway. |

| 77 | [C6H5]+ | [C6H5]+ | Phenyl cation, which can be a common fragment in the mass spectra of aromatic compounds.[4] |

Proposed Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following protocol outlines a standard procedure for the analysis of this compound using a gas chromatograph coupled with a mass spectrometer (GC-MS) with an electron ionization source.[5][6]

2.1. Sample Preparation

-

Solvent Selection: Dissolve a small amount (approximately 1 mg) of this compound in a high-purity volatile organic solvent such as dichloromethane or ethyl acetate (1 mL).

-

Dilution: Prepare a dilute solution (e.g., 1-10 µg/mL) suitable for GC-MS analysis to avoid column and detector saturation.

2.2. Instrumentation and Parameters

-

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electron ionization (EI) source.

-

Gas Chromatograph: A GC system with a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injection:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Injection Mode: Splitless or split (e.g., 20:1 split ratio)

-

-

GC Oven Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp Rate: 10 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI).[5]

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1000 amu/s.

-

2.3. Data Acquisition and Analysis

-

Inject the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

-

Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions. Compare the observed fragmentation pattern with the predicted data in Table 1.

Visualization of Fragmentation Pathways

The following diagrams illustrate the proposed fragmentation pathways of this compound.

Caption: Primary fragmentation of the molecular ion.

Caption: Further fragmentation and rearrangement products.

References

- 1. benchchem.com [benchchem.com]

- 2. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 3. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 5. Electron ionization - Wikipedia [en.wikipedia.org]

- 6. rroij.com [rroij.com]

Navigating the Stability of 3,5-Dibromo-4-ethylpyridine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3,5-Dibromo-4-ethylpyridine, a key building block for researchers, scientists, and drug development professionals. Understanding the stability profile of this halogenated pyridine is critical for ensuring its integrity in experimental settings and for the development of robust synthetic methodologies.

Core Stability Profile

Table 1: Summary of Physicochemical Properties and Stability Information

| Parameter | Data/Recommendation | Source/Rationale |

| Appearance | White to off-white crystalline solid | General supplier information |

| Chemical Stability | Stable under recommended storage conditions. | Inferred from data on 3,5-Dibromopyridine and 3,5-Dibromo-4-methylpyridine. |

| Incompatible Materials | Strong oxidizing agents, strong acids. | General reactivity of pyridines and halogenated compounds. |

| Conditions to Avoid | High temperatures, direct sunlight, moisture. | General guidance for halogenated aromatic compounds. |

| Hazardous Decomposition Products | Oxides of carbon (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr) gas. | Expected thermal decomposition products of brominated organic compounds. |

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended:

Table 2: Recommended Storage Conditions

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Recommended temperature: 2-8 °C for long-term storage. | Minimizes potential for thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents potential oxidative degradation. |

| Container | Tightly sealed, light-resistant containers (e.g., amber glass bottles). | Protects from moisture and light exposure. |

| Location | Store in a well-ventilated area away from incompatible materials. | Ensures safety and prevents accidental contact with reactive substances. |

Potential Degradation Pathways

Based on the chemical structure of this compound and the known reactivity of related compounds, several potential degradation pathways can be postulated. These pathways are theoretical and would require experimental validation.

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of this compound. These should be adapted and validated for specific experimental needs.

Thermal Stability Assessment

Objective: To evaluate the effect of elevated temperature on the purity of this compound.

Methodology:

-

Accurately weigh samples of this compound into several amber glass vials.

-

Place the vials in calibrated ovens at various temperatures (e.g., 40°C, 60°C, 80°C).

-

At specified time points (e.g., 1, 2, 4, 8 weeks), remove a vial from each temperature condition.

-

Allow the sample to cool to room temperature.

-

Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol).

-

Analyze the sample by a validated stability-indicating HPLC method to determine the purity and identify any degradation products.

-

A control sample should be stored at the recommended storage temperature (2-8°C) and analyzed at the same time points.

Caption: Workflow for thermal stability assessment.

Photostability Assessment (adapted from ICH Q1B Guidelines)

Objective: To evaluate the effect of light exposure on the stability of this compound.

Methodology:

-

Prepare samples of this compound in chemically inert, transparent containers.

-

Prepare a parallel set of samples wrapped in aluminum foil to serve as dark controls.

-

Expose the samples to a light source that meets ICH Q1B requirements, providing a standardized output of both visible and UVA light. The overall illumination should be not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

Monitor the temperature of the samples to ensure it does not artificially accelerate degradation.

-

Following the exposure period, analyze both the exposed and dark control samples by a validated stability-indicating HPLC method.

-

Compare the chromatograms to identify any photodegradation products.

Caption: Workflow for photostability assessment.

Hydrolytic Stability Assessment

Objective: To evaluate the stability of this compound in the presence of water and at different pH values.

Methodology:

-

Prepare solutions of this compound in aqueous buffers at different pH levels (e.g., pH 2, pH 7, and pH 9).

-

Store the solutions at a controlled temperature (e.g., 25°C or 40°C) in sealed, light-resistant containers.

-

At specified time points, withdraw aliquots from each solution.

-

Analyze the aliquots by a validated stability-indicating HPLC method to quantify the remaining this compound and any degradation products formed.

Conclusion

While this compound is a relatively stable compound, its integrity can be compromised by exposure to heat, light, and moisture. Adherence to the recommended storage and handling guidelines is paramount for researchers and drug development professionals to ensure the reliability and reproducibility of their results. The provided experimental protocols offer a framework for conducting thorough stability assessments, which are essential for any application where the purity and integrity of this starting material are critical. It is strongly recommended that users perform their own stability studies to validate the suitability of this compound for their specific applications.

Navigating the Unknown: A Technical Guide to the Safe Handling of 3,5-Dibromo-4-ethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a general framework for the safe handling of 3,5-Dibromo-4-ethylpyridine. Direct safety and toxicological data for this specific compound (CAS No. 125419-80-9) is largely unavailable in public databases and safety data sheets (SDS). The information presented herein is extrapolated from general chemical safety principles and data from structurally related compounds. It is imperative that users conduct a thorough, site-specific risk assessment and, where possible, obtain experimentally determined data before commencing any work with this substance.

Introduction: The Data Deficit

A comprehensive search for a detailed Safety Data Sheet for this compound reveals a significant lack of specific information. One available SDS explicitly states "no data available" for critical hazard information, including pictograms, signal words, and hazard statements.[1] While data exists for analogous compounds such as 3,5-dibromo-4-methylpyridine and other substituted pyridines, direct extrapolation of quantitative physical, chemical, and toxicological properties is not scientifically sound and can be dangerously misleading. Differences in the alkyl substituent (ethyl vs. methyl) can significantly alter a compound's properties.

This guide, therefore, adopts a precautionary principle, providing a conservative approach to handling this compound in a research and development setting.

Hazard Identification: A Precautionary Assessment

In the absence of specific data, this compound should be treated as a hazardous substance. Based on the hazard profiles of similar brominated pyridine compounds, it is prudent to assume the following potential hazards:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[2][3][4]

-

Respiratory Irritation: May cause respiratory irritation.[4]

Table 1: Assumed Hazard Profile for this compound

| Hazard Class | Precautionary Statement |

| Acute Toxicity (Oral) | Assume harmful if swallowed. Do not ingest. |

| Acute Toxicity (Dermal) | Assume toxic or harmful in contact with skin. Avoid all skin contact. |

| Acute Toxicity (Inhalation) | Assume harmful if inhaled. Avoid breathing dust, fumes, or vapors. |

| Skin Corrosion/Irritation | Assume it causes skin irritation. |

| Eye Damage/Irritation | Assume it causes serious eye irritation. |

| STOT - Single Exposure | Assume it may cause respiratory irritation. |

Physical and Chemical Properties: Data to be Determined

No definitive quantitative data for the physical and chemical properties of this compound could be located. The table below outlines the key parameters that should be determined experimentally under controlled conditions before scaling up any process.

Table 2: Key Physical and Chemical Properties for Experimental Determination

| Property | Value |

| Molecular Formula | C₇H₇Br₂N |

| Molecular Weight | 264.95 g/mol |

| Appearance | To be determined. Related compounds are often off-white to yellow solids.[5] |

| Melting Point | To be determined. |

| Boiling Point | To be determined. |

| Solubility | To be determined. Related compounds are often soluble in organic solvents.[5] |

| Flash Point | To be determined. |

| Autoignition Temperature | To be determined. |

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood. A designated area for handling this compound should be established.

Engineering Controls

-

Ventilation: Use only in a chemical fume hood with appropriate exhaust ventilation.[6][7] Ensure eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][7]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat or chemical-resistant apron to prevent skin exposure.[7] Contaminated clothing should be removed immediately and laundered before reuse.[4][7]

-

Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter.[7]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[6][7] Do not breathe dust or vapors.[6][7] Wash hands thoroughly after handling.[7][8] Keep away from heat, sparks, open flames, and other ignition sources.[6][9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6][7] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6]

Emergency Procedures

First-Aid Measures

-

Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][7]

-

Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing. Seek medical attention if irritation persists.[1][7][9]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[1][7][9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation and contact with the substance.[1][7][9]

-

Containment and Cleanup: Sweep up or carefully vacuum up spillage and place it in a suitable, closed container for disposal. Do not let the product enter drains.[6][7]

Chemical Incompatibility

Avoid contact with strong oxidizing agents and strong acids.[6] Reactions with these materials could be vigorous or explosive. A detailed chemical compatibility study has not been performed for this specific molecule. Therefore, it is crucial to carefully review all reagents before combining them with this compound.

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste. Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6] Dispose of contents/container to an approved waste disposal plant.[7]

Conclusion and Recommendations

The absence of comprehensive safety data for this compound necessitates a highly cautious and conservative approach to its handling. All researchers, scientists, and drug development professionals must:

-

Assume the compound is hazardous based on the profiles of analogous structures.

-

Utilize stringent engineering controls and a full complement of PPE for all handling procedures.

-

Conduct a thorough, documented risk assessment before any new procedure or scale-up.

-

Prioritize obtaining experimental data for key physical, chemical, and toxicological properties to fill the existing data gaps.

By adhering to these principles, the risks associated with handling this poorly characterized compound can be effectively managed, ensuring a safe laboratory environment.

References

- 1. echemi.com [echemi.com]

- 2. 3,5-Dibromo-4-chloropyridine | C5H2Br2ClN | CID 817094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. 3,5-Dibromo-4-methylpyridine | CAS 4182-99-6 | Chemical Properties, Safety Data, Uses & Suppliers in China [pipzine-chem.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. 3,5-Dibromo-4-methylpyridine | 3430-23-7 [amp.chemicalbook.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

The Diverse Biological Landscape of Substituted Pyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, a ubiquitous heterocyclic motif, serves as a cornerstone in the development of a vast array of biologically active compounds. Its unique electronic properties and ability to form multiple hydrogen bonds have made it a privileged structure in medicinal chemistry. This technical guide provides an in-depth exploration of the significant biological activities exhibited by substituted pyridine derivatives, offering a comprehensive resource for researchers engaged in drug discovery and development. This guide summarizes key quantitative data, details essential experimental protocols, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of the therapeutic potential of this versatile class of molecules.

Anticancer Activity

Substituted pyridine derivatives have emerged as a prominent class of anticancer agents, demonstrating efficacy against a wide range of cancer cell lines. Their mechanisms of action are diverse, often involving the modulation of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative substituted pyridine derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Pyridine-urea derivative 8e | MCF-7 (Breast) | 0.22 | Doxorubicin | 1.93 |

| Pyridine-urea derivative 8n | MCF-7 (Breast) | 1.88 | Doxorubicin | 1.93 |

| Imidazo[1,2-a]pyridine derivative 6n | HeLa (Cervical) | - | - | - |

| 2,4,6-trisubstituted pyridine derivatives | Renal and Prostate cancer cell lines | Potent activity | - | - |

| 2,3-diaryl-3H-imidazo[4,5-b]pyridine 3f | K562 (Leukemia) | Moderate | - | - |

| Trilogy-Function Thiadiazole-Triazole-Pyridine derivative C2 | MCF-7 (Breast) | 110.4 (µg/ml) | - | - |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Materials:

-

Substituted pyridine derivatives

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)[1]

-

Solubilization solution (e.g., DMSO, acidified isopropanol)[2]

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[3]

-

Compound Treatment: The following day, treat the cells with various concentrations of the substituted pyridine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24-72 hours.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[4]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[4]

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value for each compound.

Signaling Pathways in Anticancer Activity

Substituted pyridine derivatives can exert their anticancer effects by modulating various signaling pathways. For instance, some derivatives induce G2/M cell cycle arrest and apoptosis through the upregulation of p53 and JNK.[5] Others have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth and survival.[6]

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. benchchem.com [benchchem.com]

- 3. texaschildrens.org [texaschildrens.org]

- 4. atcc.org [atcc.org]

- 5. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

3,5-Dibromo-4-ethylpyridine: A Proposed Technical Profile for a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 3,5-dibromo-4-ethylpyridine is limited in publicly available literature. This document provides a projected technical profile based on analogous compounds, primarily 3,5-dibromo-4-methylpyridine, and general principles of organic chemistry. The proposed experimental protocols are adapted from established methods for similar substrates and should be optimized for specific applications.

Introduction

This compound is a halogenated pyridine derivative with significant potential as a versatile building block in organic synthesis. The presence of two bromine atoms at the 3- and 5-positions offers reactive sites for various cross-coupling reactions, enabling the introduction of diverse functionalities. The ethyl group at the 4-position can influence the steric and electronic properties of the pyridine ring, potentially modulating the biological activity and physicochemical characteristics of its derivatives. This profile outlines the proposed synthesis, estimated physicochemical properties, and expected reactivity of this compound, highlighting its potential applications in medicinal chemistry and materials science.

Proposed Synthesis

Two primary synthetic routes are proposed for the preparation of this compound:

Route A: Bromination of 4-Ethylpyridine

This approach involves the direct bromination of commercially available 4-ethylpyridine. Given the electron-rich nature of the pyridine ring, electrophilic bromination is feasible.

Route B: Alkylation of 3,5-Dibromopyridine

An alternative strategy involves the introduction of the ethyl group onto the 3,5-dibromopyridine scaffold. This can be achieved through a lithiation-alkylation sequence.

Proposed Experimental Protocols

Protocol for Route A: Bromination of 4-Ethylpyridine

This protocol is adapted from general methods for pyridine bromination.

-

To a solution of 4-ethylpyridine (1 equivalent) in a suitable solvent (e.g., concentrated sulfuric acid or acetic acid), add N-bromosuccinimide (NBS) or bromine (2.2 equivalents) portion-wise at a controlled temperature (e.g., 0-10 °C).

-

Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by pouring it onto ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to a pH of 7-8.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol for Route B: Alkylation of 3,5-Dibromopyridine

This protocol is based on the synthesis of 3,5-dibromo-4-methylpyridine.[1]

-

To a solution of diisopropylamine (1.05 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.0 equivalents) dropwise.

-

Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at -78 °C.

-

Add a solution of 3,5-dibromopyridine (1.0 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C.

-

Stir the reaction mixture for 1 hour at -78 °C to ensure complete lithiation.

-

Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography to yield this compound.

Estimated Physicochemical and Spectroscopic Data

The following properties are estimated based on the data available for 3,5-dibromo-4-methylpyridine and other similar compounds.

| Property | Estimated Value |

| Molecular Formula | C7H7Br2N |

| Molecular Weight | 264.95 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 70-80 °C (estimated) |

| Boiling Point | >250 °C (estimated) |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate); sparingly soluble in water. |

| 1H NMR (CDCl3, 400 MHz) | δ 8.5-8.6 (s, 2H, pyridine-H), 2.8-2.9 (q, J = 7.6 Hz, 2H, CH2), 1.2-1.3 (t, J = 7.6 Hz, 3H, CH3) |

| 13C NMR (CDCl3, 101 MHz) | δ 150-152 (pyridine-CH), 140-142 (pyridine-C-Et), 120-122 (pyridine-C-Br), 25-27 (CH2), 13-15 (CH3) |

| Mass Spectrometry (EI) | m/z (%): 265/267/269 (M+, isotopic pattern for 2 Br) |

Reactivity and Applications in Organic Synthesis

This compound is expected to be a valuable building block for the synthesis of complex molecules due to the reactivity of its two bromine atoms in various cross-coupling reactions.

Cross-Coupling Reactions

The bromine atoms at the 3- and 5-positions are amenable to a range of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or esters to form biaryl or vinyl-substituted pyridines.[2][3][4][5][6]

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.[7][8][9][10]

-

Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form aminopyridine derivatives.[11][12][13][14][15]

-

Heck Coupling: Reaction with alkenes to form alkenyl-substituted pyridines.

-

Stille Coupling: Reaction with organostannanes.

-

Negishi Coupling: Reaction with organozinc reagents.

The two bromine atoms can be functionalized sequentially, offering a pathway to unsymmetrically substituted 4-ethylpyridine derivatives.

Proposed Experimental Protocols for Cross-Coupling Reactions

General Protocol for Suzuki-Miyaura Coupling

-

In a reaction vessel under an inert atmosphere, combine this compound (1 equivalent), the desired boronic acid or ester (1.1 or 2.2 equivalents for mono- or di-substitution), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, Na2CO3, or Cs2CO3, 2-3 equivalents).

-

Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).

-

Heat the mixture to a temperature between 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography or recrystallization.

General Protocol for Sonogashira Coupling

-

To a solution of this compound (1 equivalent) and the terminal alkyne (1.1 or 2.2 equivalents) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, add a palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylethylamine).

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Filter the reaction mixture to remove the catalyst and amine salts.

-

Concentrate the filtrate and purify the residue by column chromatography.

General Protocol for Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1 equivalent), the desired amine (1.1 or 2.2 equivalents), a palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide or LHMDS, 1.2-2.4 equivalents).

-

Add an anhydrous aprotic solvent (e.g., toluene or dioxane).

-

Heat the mixture to 80-120 °C and stir until the starting material is consumed.

-

Cool the reaction, quench with water, and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the product by column chromatography.

Visualizations

Caption: Proposed synthetic routes to this compound.

Caption: Key cross-coupling reactions of this compound.

Safety Information

As with any halogenated organic compound, this compound should be handled with appropriate safety precautions. It is expected to be an irritant to the skin, eyes, and respiratory system. Use in a well-ventilated fume hood and wear personal protective equipment, including gloves and safety glasses. For detailed safety information, consult the Safety Data Sheet (SDS) for analogous compounds like 3,5-dibromo-4-methylpyridine.

Conclusion

This compound represents a promising, yet underexplored, building block for organic synthesis. Its projected reactivity in a variety of cross-coupling reactions makes it an attractive scaffold for the development of novel pharmaceuticals, agrochemicals, and functional materials. The proposed synthetic routes and reaction protocols provide a foundation for further investigation and application of this versatile compound. Experimental validation of the data presented in this profile is encouraged to fully elucidate the potential of this compound in chemical research and development.

References

- 1. 3,5-Dibromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. rsc.org [rsc.org]

- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Buchwald-Hartwig_reaction [chemeurope.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 3,5-Dibromo-4-ethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3,5-dibromo-4-ethylpyridine from 4-ethylpyridine. The method described is a direct electrophilic bromination of the pyridine ring. This application note includes a comprehensive experimental procedure, a summary of expected quantitative data, and visual diagrams to illustrate the reaction pathway and experimental workflow. This guide is intended to assist researchers in the fields of medicinal chemistry, organic synthesis, and drug development in the preparation of this and structurally related halogenated pyridine derivatives.

Introduction

Halogenated pyridines are crucial building blocks in the synthesis of a wide array of pharmaceutical compounds and agrochemicals. The introduction of bromine atoms onto the pyridine ring can significantly alter the electronic properties and metabolic stability of a molecule, and provide a handle for further functionalization through cross-coupling reactions. This compound is a valuable intermediate for the synthesis of more complex molecular architectures. The following protocol details a direct bromination approach to this compound from the readily available starting material, 4-ethylpyridine.

Reaction and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution reaction. The pyridine nitrogen atom is first deactivated by protonation in a strong acidic medium, which directs the incoming electrophile (bromine) to the meta-positions (3 and 5).

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Equipment

-

4-Ethylpyridine (Reagent Grade, ≥98%)

-

Bromine (Reagent Grade, ≥99.5%)

-

Oleum (20% SO₃)

-

Sodium hydroxide (NaOH)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Dichloromethane (DCM, HPLC Grade)

-

Magnesium sulfate (MgSO₄, anhydrous)

-

Round-bottom flask with a reflux condenser and dropping funnel

-

Heating mantle with a temperature controller

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure

-

Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

-

Reaction Mixture Preparation: To the flask, add 10.7 g (0.1 mol) of 4-ethylpyridine. Cool the flask in an ice bath and slowly add 50 mL of oleum (20% SO₃) with stirring.

-

Bromination: Slowly add 35.2 g (0.22 mol) of bromine from the dropping funnel to the stirred reaction mixture. The addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, slowly heat the reaction mixture to 120-130 °C and maintain this temperature for 8-10 hours. Monitor the reaction progress by TLC or GC-MS.

-

Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto 200 g of crushed ice.

-

Neutralization and Workup: Neutralize the acidic solution by the slow addition of a 50% aqueous NaOH solution until the pH is approximately 8-9. During neutralization, a precipitate may form.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate (2 x 50 mL) to remove any unreacted bromine, followed by a wash with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material | |

| 4-Ethylpyridine (mass) | 10.7 g |

| 4-Ethylpyridine (moles) | 0.1 mol |

| Reagents | |

| Bromine (mass) | 35.2 g |

| Bromine (moles) | 0.22 mol |

| Oleum (20% SO₃) (volume) | 50 mL |

| Reaction Conditions | |

| Temperature | 120-130 °C |

| Reaction Time | 8-10 hours |

| Product | |

| This compound | |

| Theoretical Yield (mass) | 26.5 g |

| Expected Yield (mass) | 18.6 - 21.2 g |

| Expected Yield (%) | 70 - 80% |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 68-72 °C (Expected) |

| Purity (Post-Purification) | |

| HPLC/GC-MS | >98% |

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

This reaction should be performed in a well-ventilated fume hood.

-

Bromine is highly corrosive and toxic. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Oleum is a strong acid and oxidizing agent. It is highly corrosive and reacts violently with water. Handle with extreme care and appropriate PPE.

-

The neutralization step is highly exothermic. Perform this step slowly and with adequate cooling.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure of the compound.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To assess the purity of the final product.

-

Melting Point Analysis: As a preliminary indication of purity.

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound. The described protocol, data summary, and visual aids are designed to facilitate the successful and safe execution of this synthesis by researchers in various chemical and pharmaceutical disciplines. The ability to reliably synthesize this and other halogenated pyridines is essential for the advancement of drug discovery and development programs.

Application Note: A Proposed Synthetic Route for 3,5-Dibromo-4-ethylpyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-Dibromo-4-ethylpyridine is a halogenated pyridine derivative of interest in medicinal chemistry and materials science. Halogenated pyridines serve as versatile building blocks in the synthesis of complex organic molecules due to their utility in cross-coupling reactions. This application note details a proposed two-step synthetic route for the preparation of this compound, starting from commercially available pyridine. The synthesis involves the formation of 4-ethylpyridine followed by a regioselective dibromination at the 3 and 5 positions.

Proposed Synthetic Pathway

A two-step synthetic route is proposed for the preparation of this compound. The first step involves the synthesis of the intermediate, 4-ethylpyridine, from pyridine. The second step is the direct dibromination of 4-ethylpyridine to yield the final product.

Figure 1: Proposed two-step synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Ethylpyridine

This protocol is adapted from a procedure published in Organic Syntheses.

Materials and Equipment:

-

Pyridine (dry)

-

Acetic anhydride

-

Zinc dust

-

Acetic acid

-

40% Aqueous sodium hydroxide solution

-

Potassium carbonate

-

Chloroform

-

3 L and 5 L round-bottom flasks

-

Mechanical stirrer

-

Thermometer

-

Reflux condenser

-

Steam distillation apparatus

-

Separatory funnel

-

Fractional distillation apparatus

Procedure:

-

In a 3 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, combine 1500 mL of acetic anhydride and 300 g (3.80 moles) of dry pyridine.

-

With stirring, add 300 g (4.6 gram-atoms) of zinc dust in 5-10 g portions over 3 hours. Maintain the reaction temperature between 25-30 °C, using a water bath for cooling if necessary.

-

After the initial zinc addition, add 300 mL of acetic acid to the reaction mixture and attach a reflux condenser.

-

Add another 120 g (1.83 gram-atoms) of zinc dust in small portions. The reaction is exothermic and may become vigorous.

-

Reflux the mixture with stirring for 30 minutes.

-

Add a final portion of 180 g (2.75 gram-atoms) of zinc dust all at once and continue refluxing for an additional 30 minutes.

-

Allow the flask to cool and transfer the contents to a 5 L round-bottom flask.

-

Carefully neutralize the mixture with approximately 2 L of a 40% aqueous sodium hydroxide solution.

-

Perform steam distillation until about 3 L of distillate is collected.

-